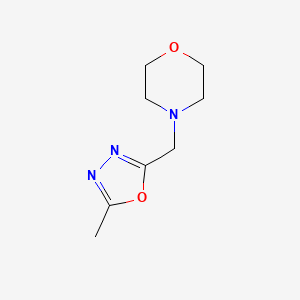
4-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)morpholine” is a compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles are known for their wide range of biological activities, including anticancer .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using spectroscopic techniques such as FT-IR, LCMS, and NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Aplicaciones Científicas De Investigación
Synthesis and Biological Activities : A study by Mamatha S.V et al. (2019) discusses the synthesis of a compound similar to 4-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)morpholine. This compound demonstrated significant antimicrobial activity, including anti-TB (tuberculosis) properties, and was evaluated for various biological activities such as antioxidant and anti-diabetic effects (Mamatha S.V et al., 2019).
Antimicrobial and Anti-Inflammatory Properties : T. Naik and K. Chikhalia (2007) noted that 1,3,4-Oxadiazoles, a class to which our compound of interest belongs, exhibit a broad spectrum of biological activities including antimicrobial and anti-inflammatory properties. Morpholine derivatives, in particular, have been identified for their wide spectrum of antimicrobial activity (T. Naik & K. Chikhalia, 2007).
Antimicrobial Activities of Derivatives : H. Bektaş et al. (2010) synthesized various derivatives that included the 1,3,4-oxadiazol component. These compounds were screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (H. Bektaş et al., 2010).
Anti-Inflammatory Activity and Cancer Treatment Potential : M. Al‐Ghorbani et al. (2015) explored the anti-inflammatory and antitumor potential of oxadiazole derivatives with morpholine. These compounds showed significant in vitro and in vivo antitumor capabilities, including the inhibition of tumor vasculature (M. Al‐Ghorbani et al., 2015).
Synthesis and Antimicrobial Evaluation : Samreen Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds were evaluated for antimicrobial and hemolytic activity, showing effectiveness against selected microbial species (Samreen Gul et al., 2017).
Potential in Treating Inflammatory Diseases : Ankita Rathore et al. (2017) synthesized a series of benzimidazole derivatives linked with oxadiazole and morpholine rings, evaluating them for anti-inflammatory activities. Some of these compounds displayed significant anti-inflammatory effects, showing promise as potential therapeutics for inflammatory diseases (Ankita Rathore et al., 2017).
Mecanismo De Acción
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit a broad range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antibacterial effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes and proteins involved in these biological processes.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to cancer cell proliferation . The presence of morpholine and piperidine moieties in several categories of pharmaceutical agents has made these irreplaceable anchors for the development of new therapeutic agents .
Biochemical Pathways
Compounds containing the 1,3,4-oxadiazole moiety have been reported to influence various biological pathways, including those involved in cancer cell proliferation .
Pharmacokinetics
The compound’s molecular weight (1141 g/mol) and physical form (liquid) suggest that it may have favorable absorption and distribution properties .
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit various pharmacological properties, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antibacterial effects .
Action Environment
The compound is reported to be stored in a sealed, dry environment at 2-8°c, suggesting that temperature and humidity may affect its stability .
Propiedades
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7-9-10-8(13-7)6-11-2-4-12-5-3-11/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOLPQYOWKMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
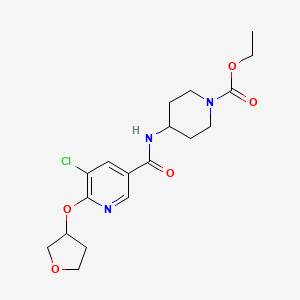
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)
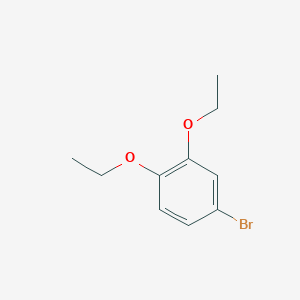
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)
![8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B3015931.png)
![1-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015933.png)
![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)
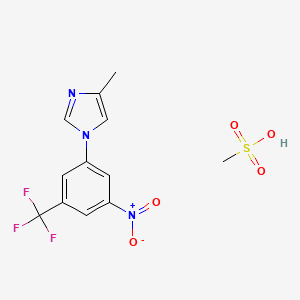
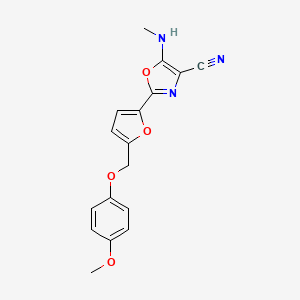

![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)
